Tetraethyl butane-1,2,2,4-tetracarboxylate
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Overview
Description
Tetraethyl butane-1,2,2,4-tetracarboxylate is an organic compound with the molecular formula C16H26O8. It is a colorless to pale yellow liquid with low volatility and is almost insoluble in water but soluble in many organic solvents . This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraethyl butane-1,2,2,4-tetracarboxylate can be synthesized through esterification reactions involving butane-1,2,2,4-tetracarboxylic acid and ethanol. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to ester groups .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Tetraethyl butane-1,2,2,4-tetracarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield butane-1,2,2,4-tetracarboxylic acid and ethanol.
Reduction: The compound can be reduced to form tetraethyl butane-1,2,2,4-tetraol.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Butane-1,2,2,4-tetracarboxylic acid and ethanol.
Reduction: Tetraethyl butane-1,2,2,4-tetraol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Tetraethyl butane-1,2,2,4-tetracarboxylate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed ester hydrolysis reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of tetraethyl butane-1,2,2,4-tetracarboxylate involves its ability to undergo ester hydrolysis and other chemical transformations. The ester groups can be cleaved by enzymes or chemical reagents, releasing the corresponding carboxylic acids and alcohols. This property makes it useful in various applications where controlled release of these products is desired .
Comparison with Similar Compounds
Similar Compounds
Tetraethyl butane-1,2,3,4-tetracarboxylate: Similar structure but different positioning of ester groups.
Tetraethyl propane-1,2,2,3-tetracarboxylate: Similar ester groups but different carbon backbone.
Uniqueness
Tetraethyl butane-1,2,2,4-tetracarboxylate is unique due to its specific ester group positioning, which influences its reactivity and solubility properties. This makes it particularly useful in applications requiring precise control over ester hydrolysis and other chemical reactions .
Properties
IUPAC Name |
tetraethyl butane-1,2,2,4-tetracarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O8/c1-5-21-12(17)9-10-16(14(19)23-7-3,15(20)24-8-4)11-13(18)22-6-2/h5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXPFHPKCZTWLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(CC(=O)OCC)(C(=O)OCC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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